RAGE antagonist peptide TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

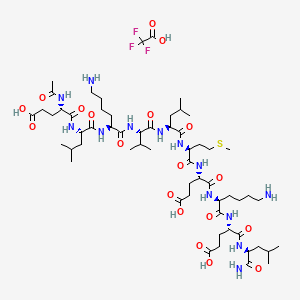

C59H102F3N13O19S |

|---|---|

Molecular Weight |

1386.6 g/mol |

IUPAC Name |

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C57H101N13O17S.C2HF3O2/c1-30(2)27-41(48(60)78)67-52(82)39(19-22-46(76)77)64-49(79)35(15-11-13-24-58)62-51(81)38(18-21-45(74)75)65-53(83)40(23-26-88-10)66-56(86)43(29-32(5)6)69-57(87)47(33(7)8)70-54(84)36(16-12-14-25-59)63-55(85)42(28-31(3)4)68-50(80)37(61-34(9)71)17-20-44(72)73;3-2(4,5)1(6)7/h30-33,35-43,47H,11-29,58-59H2,1-10H3,(H2,60,78)(H,61,71)(H,62,81)(H,63,85)(H,64,79)(H,65,83)(H,66,86)(H,67,82)(H,68,80)(H,69,87)(H,70,84)(H,72,73)(H,74,75)(H,76,77);(H,6,7)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,47-;/m0./s1 |

InChI Key |

ODPUKBYCMYUGBG-BMAWOLHASA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

RAGE Antagonist Peptide TFA: A Technical Guide for Researchers

An In-depth Examination of a Potent Inhibitor of the RAGE Signaling Axis

Abstract

The Receptor for Advanced Glycation End products (RAGE) is a multiligand receptor of the immunoglobulin superfamily implicated in a diverse range of pathologies, including cancer, diabetes, and chronic inflammation. The engagement of RAGE by its ligands, such as high mobility group box 1 (HMGB-1) and members of the S100 protein family, triggers a cascade of downstream signaling events, culminating in the activation of pro-inflammatory and pro-proliferative pathways. RAGE Antagonist Peptide (RAP), a synthetic peptide, has emerged as a promising therapeutic candidate due to its ability to competitively inhibit the RAGE-ligand interaction. This technical guide provides a comprehensive overview of RAGE Antagonist Peptide TFA, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and a discussion on the role of the trifluoroacetate (TFA) counter-ion.

Introduction

The Receptor for Advanced Glycation End products (RAGE) is a pattern recognition receptor that plays a pivotal role in the body's response to a variety of endogenous stress signals. Ligands for RAGE include advanced glycation end products (AGEs), HMGB-1, and S100 proteins, all of which are associated with inflammatory and disease states.[1][2] Upon ligand binding, RAGE initiates a complex signaling cascade that prominently features the activation of the nuclear factor kappa B (NF-κB) pathway, a master regulator of inflammation, cell survival, and proliferation.[1][2]

Given its central role in numerous pathologies, RAGE has become an attractive target for therapeutic intervention. RAGE Antagonist Peptide (RAP) is a novel, small peptide developed to block the activation of RAGE by multiple ligands.[2][3] This guide will delve into the technical details of RAP, with a specific focus on the trifluoroacetic acid (TFA) salt form, which is a common result of the solid-phase peptide synthesis process.

RAGE Antagonist Peptide (RAP): Structure and Mechanism of Action

RAP is a synthetic peptide with the sequence Ac-Glu-Leu-Lys-Val-Leu-Met-Glu-Lys-Glu-Leu-NH2 (Ac-ELKVLMEKEL-NH2).[4] It was designed based on the RAGE-binding domain of S100P, one of the key ligands of RAGE.[5]

The primary mechanism of action of RAP is competitive antagonism of the RAGE receptor.[6] By binding to RAGE, RAP prevents the interaction of the receptor with its endogenous ligands, including S100P, S100A4, and HMGB-1.[5][6] This blockade of the RAGE-ligand interaction effectively inhibits the downstream signaling cascade, most notably the activation of NF-κB.[4][5]

The Role of Trifluoroacetic Acid (TFA)

Trifluoroacetic acid (TFA) is a strong acid commonly used in the final cleavage step of solid-phase peptide synthesis and as a counter-ion during the purification of synthetic peptides by high-performance liquid chromatography (HPLC).[7] As a result, synthetic peptides are often supplied as TFA salts. It is crucial for researchers to be aware of the potential biological effects of the TFA counter-ion itself. Studies have shown that TFA can influence cell growth and viability, with effects observed at concentrations as low as the nanomolar range.[7][8] Therefore, when conducting experiments with this compound, it is imperative to include appropriate controls to account for any potential effects of the TFA counter-ion.

Quantitative Data

While the primary literature describes the inhibitory activity of RAP at "micromolar concentrations," specific IC50 and Kd values are not consistently reported across different studies.[5] The available data is summarized below.

| Parameter | Ligand(s) | Value | Source |

| Inhibition of RAGE Binding | S100P, S100A4, HMGB-1 | Micromolar concentrations | [5] |

| Binding Affinity (Kd) | RAGE | Not explicitly stated in reviewed literature | - |

Note: Researchers are encouraged to determine the specific IC50 and Kd values for their particular experimental system.

RAGE Signaling Pathway

The binding of ligands to RAGE activates multiple intracellular signaling pathways, leading to the transcription of genes involved in inflammation, proliferation, and cell migration. A simplified representation of the RAGE signaling pathway is depicted below.

Figure 1: Simplified RAGE signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Competitive ELISA for RAGE-Ligand Binding Inhibition

This protocol is designed to quantify the ability of RAP to inhibit the binding of a specific ligand (e.g., S100P) to the RAGE receptor.

Materials:

-

Recombinant soluble RAGE (sRAGE)

-

Recombinant RAGE ligand (e.g., S100P, S100A4, or HMGB-1)

-

RAGE Antagonist Peptide (RAP) TFA

-

96-well ELISA plates

-

Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Primary antibody against the RAGE ligand

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop Solution (e.g., 2 N H2SO4)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with sRAGE (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking: Block non-specific binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Competition: Prepare a series of dilutions of RAP in assay buffer. In separate tubes, pre-incubate a fixed concentration of the RAGE ligand with the different concentrations of RAP for 30-60 minutes at room temperature.

-

Binding: Add the pre-incubated ligand/RAP mixtures to the sRAGE-coated wells and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Primary Antibody: Add the primary antibody against the RAGE ligand to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with Wash Buffer.

-

Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stopping Reaction: Stop the reaction by adding Stop Solution.

-

Reading: Read the absorbance at 450 nm using a plate reader.

-

Analysis: Plot the absorbance against the log of the RAP concentration to determine the IC50 value.

Figure 2: Competitive ELISA workflow.

NF-κB Luciferase Reporter Assay

This assay measures the effect of RAP on RAGE-induced NF-κB activation in a cell-based system.

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct

-

RAGE ligand (e.g., HMGB-1 or S100P)

-

RAGE Antagonist Peptide (RAP) TFA

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of RAP for 1-2 hours.

-

Stimulation: Stimulate the cells with a fixed concentration of the RAGE ligand. Include a vehicle control (no ligand) and a positive control (ligand only).

-

Incubation: Incubate the cells for a period sufficient to induce luciferase expression (typically 6-24 hours).

-

Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luciferase Assay: Add the luciferase substrate to the cell lysates.

-

Reading: Immediately measure the luminescence using a luminometer.

-

Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Calculate the percentage of inhibition of ligand-induced NF-κB activation by RAP.

Cell Viability Assay (MTS/MTT)

This assay determines the effect of RAP on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cells of interest

-

RAGE Antagonist Peptide (RAP) TFA

-

Cell culture medium and supplements

-

MTS or MTT reagent

-

Solubilization solution (for MTT assay)

-

96-well plate

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of RAP. Include an untreated control.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Reagent Addition:

-

MTS Assay: Add the MTS reagent directly to the cell culture medium.

-

MTT Assay: Add the MTT reagent to the cell culture medium. After incubation (typically 2-4 hours), remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

-

Incubation: Incubate according to the manufacturer's instructions (typically 1-4 hours for MTS).

-

Reading: Measure the absorbance at the appropriate wavelength (around 490 nm for MTS and 570 nm for MTT).

-

Analysis: Express the results as a percentage of the viability of the untreated control cells.

Conclusion

This compound is a potent and specific inhibitor of the RAGE signaling pathway. Its ability to block the interaction of RAGE with multiple pro-inflammatory ligands makes it a valuable tool for research into RAGE-mediated diseases and a promising candidate for therapeutic development. This technical guide provides researchers with the fundamental knowledge and experimental protocols necessary to effectively utilize and characterize this important research compound. Careful consideration of the TFA counter-ion and appropriate experimental controls are essential for obtaining accurate and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 3. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RAGE antagonist peptide | NFkB/IkB Inhibitors: R&D Systems [rndsystems.com]

- 5. S100P-DERIVED RAGE ANTAGONISTIC PEPTIDE (RAP) REDUCES TUMOR GROWTH AND METASTASIS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. genscript.com [genscript.com]

- 8. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

The RAGE Signaling Pathway: A Technical Guide to its Central Role in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Receptor for Advanced Glycation End products (RAGE) is a multiligand transmembrane receptor of the immunoglobulin superfamily that plays a pivotal role in the innate immune response and is increasingly recognized as a central driver of neuroinflammation.[1][2][3] Normally expressed at low basal levels in the central nervous system (CNS), RAGE expression is significantly upregulated in response to the accumulation of its ligands, which are often associated with aging, diabetes, and neurodegenerative diseases.[3][4] This upregulation creates a feed-forward loop of sustained cellular activation, converting acute inflammatory responses into chronic cellular dysfunction and tissue damage, ultimately contributing to the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[2][3][5]

This technical guide provides an in-depth exploration of the RAGE signaling pathway in the context of neuroinflammation. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the core molecular mechanisms, quantitative data to support experimental design, and detailed protocols for investigating this critical pathway.

The RAGE Receptor and its Ligands

The full-length RAGE protein consists of an extracellular domain responsible for ligand binding, a single transmembrane domain, and a short cytoplasmic tail that is essential for intracellular signal transduction.[6] The extracellular region comprises a V-type immunoglobulin domain, which is the primary binding site for many ligands, and two C-type immunoglobulin domains.[6]

RAGE is a pattern recognition receptor that binds to a diverse array of ligands, broadly categorized as Damage-Associated Molecular Patterns (DAMPs). In the context of neuroinflammation, the most prominent ligands include:

-

Advanced Glycation End products (AGEs): These are a heterogeneous group of molecules formed through the non-enzymatic glycation and oxidation of proteins and lipids.[1][2] Their accumulation is accelerated in conditions of hyperglycemia and oxidative stress.

-

S100/Calgranulins: A family of small, calcium-binding proteins that are released by activated glial cells and neurons.[2][7] S100B is a particularly well-studied RAGE ligand in the CNS.[7]

-

High Mobility Group Box 1 (HMGB1): A nuclear protein that is released by necrotic or stressed cells and acts as a potent pro-inflammatory cytokine.[2][5]

-

Amyloid-β (Aβ) peptides: In their oligomeric and fibrillar forms, Aβ peptides, the primary component of amyloid plaques in Alzheimer's disease, are key ligands for RAGE.[2][8]

The engagement of these ligands with RAGE on the surface of microglia, astrocytes, and neurons initiates a cascade of downstream signaling events that drive the neuroinflammatory response.[1][7][9]

Core Signaling Cascades in RAGE-Mediated Neuroinflammation

Upon ligand binding, RAGE undergoes a conformational change that facilitates its interaction with intracellular adaptor proteins, most notably Diaphanous-1 (DIAPH1).[1][2] The interaction between the RAGE cytoplasmic tail and DIAPH1 is a critical hub for initiating downstream signaling.[1] This interaction triggers the activation of several key signaling pathways that converge on the activation of pro-inflammatory transcription factors.

The NF-κB Pathway

The activation of Nuclear Factor-kappa B (NF-κB) is a hallmark of RAGE signaling.[10][11][12] RAGE-ligand interaction leads to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus.[10][12] In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of a wide array of pro-inflammatory molecules, including:

-

Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[10][13]

-

Chemokines: Monocyte Chemoattrapictant Protein-1 (MCP-1).[13]

-

Adhesion Molecules: Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).[10]

-

RAGE itself: This creates a positive feedback loop that amplifies and sustains the inflammatory response.[11][12]

The MAPK Pathways

RAGE activation also potently stimulates the Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[14][15] These pathways play a crucial role in converting extracellular stimuli into a wide range of cellular responses, including inflammation, apoptosis, and proliferation. The three major MAPK pathways activated by RAGE are:

-

p38 MAPK: Activation of p38 MAPK is strongly implicated in the production of pro-inflammatory cytokines and the induction of cellular stress in response to RAGE ligands like Aβ.[9][14]

-

Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2): The ERK1/2 pathway is also activated downstream of RAGE and contributes to microglial activation and the induction of pro-inflammatory mediators.[9]

-

c-Jun N-terminal Kinase (JNK): The JNK pathway, also known as the Stress-Activated Protein Kinase (SAPK) pathway, is activated by RAGE and is involved in neuronal apoptosis and inflammatory responses.[7][15]

These MAPK pathways can further contribute to the activation of NF-κB and other transcription factors like Activator Protein-1 (AP-1), thereby amplifying the inflammatory gene expression program.[13]

Generation of Reactive Oxygen Species (ROS)

A critical consequence of RAGE signaling is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[11][15] RAGE activation leads to the stimulation of NADPH oxidase (NOX), a multi-subunit enzyme complex that produces superoxide radicals.[15] This increase in ROS contributes to cellular damage and further perpetuates the inflammatory cycle by activating redox-sensitive signaling pathways, including NF-κB and MAPKs.[11]

Quantitative Data in RAGE Signaling

The following tables summarize key quantitative data related to the RAGE signaling pathway in neuroinflammation, providing a valuable resource for experimental design and data interpretation.

Table 1: RAGE Ligand Binding Affinities

| Ligand | RAGE Construct | Method | Dissociation Constant (Kd) | Reference |

| S100B | Immobilized sRAGE (V domain) | Surface Plasmon Resonance | 0.5 µM | [10] |

| S100B | Immobilized sRAGE (VC1 domains) | Surface Plasmon Resonance | 11 nM | [10] |

| Aβ1–40 | RAGE | Radioligand Binding Assay | 75 nM | [10] |

| AGE-albumin | RAGE-expressing endothelial cells | Radioligand Binding Assay | ~200 nM | [16] |

Table 2: RAGE Expression Changes in Neuroinflammation

| Cell Type/Model | Condition | Fold Increase in RAGE Expression | Method | Reference |

| Microglia (mAPP mice) | Alzheimer's Disease Model | Significantly Increased | Immunohistochemistry | [14] |

| Astrocytes (mAPP mice) | Alzheimer's Disease Model | Significantly Increased | Immunohistochemistry | [14] |

| Neurons (AD brain) | Alzheimer's Disease | Several-fold increase | Immunohistochemistry | [17] |

| Microglia | Organic Dust Exposure (in vitro) | ~2-3 fold | Immunocytochemistry | [18] |

Table 3: Quantitative Effects of RAGE Inhibitors

| Inhibitor | Target | Assay | IC50 / Ki | Reference |

| FPS-ZM1 | RAGE | RAGE-Aβ Binding | IC50 = 0.6 µM | [9] |

| FPS-ZM1 | RAGE | RAGE Antagonist | Ki = 25 nM | [12][19] |

| Azeliragon (TTP488) | RAGE-Aβ1–42 Binding | Fluorescent Polarization Assay | IC50 ~ 500 nM | [10] |

| GM-1111 | RAGE-S100B Binding | Competitive Binding Assay | IC50 = 275 nM | [10] |

| GM-1111 | RAGE-HMGB1 Binding | Competitive Binding Assay | IC50 = 80 nM | [10] |

Table 4: RAGE-Mediated Cytokine Production

| Cell Type/Model | Stimulus | Cytokine | Fold Increase / Concentration | Method | Reference |

| mAPP/RAGE mice | Aβ | IL-1β | ~3-4 fold increase vs. mAPP | Real-time PCR | [14] |

| mAPP/RAGE mice | Aβ | TNF-α | ~2-3 fold increase vs. mAPP | Real-time PCR | [14] |

| THP-1 Macrophages | CML-AGE | TNF-α mRNA | ~2.5 fold increase | Real-time PCR | [3] |

| Microglia | Organic Dust Extract | TNF-α | ~150 pg/mL | ELISA | [18] |

| Microglia | Organic Dust Extract | IL-6 | ~1200 pg/mL | ELISA | [18] |

Mandatory Visualizations

RAGE Signaling Pathway Diagram

Caption: RAGE signaling cascade in neuroinflammation.

Experimental Workflow Diagram

Caption: Workflow for studying RAGE signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the RAGE signaling pathway in neuroinflammation.

Protocol 1: Co-Immunoprecipitation (Co-IP) for RAGE-DIAPH1 Interaction

This protocol is designed to demonstrate the physical interaction between RAGE and its intracellular signaling partner, DIAPH1.

Materials:

-

Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.

-

Antibodies: Rabbit anti-RAGE antibody, Mouse anti-DIAPH1 antibody, Rabbit IgG (isotype control), Mouse IgG (isotype control).

-

Beads: Protein A/G magnetic beads.

-

Wash Buffer: Cell Lysis Buffer without protease inhibitors.

-

Elution Buffer: 0.1 M Glycine-HCl (pH 2.5).

-

Neutralization Buffer: 1 M Tris-HCl (pH 8.5).

-

Sample Buffer: 2x Laemmli sample buffer.

Procedure:

-

Cell Lysis:

-

Culture microglia or astrocytes to 80-90% confluency.

-

Treat cells with RAGE ligand (e.g., 100 µg/mL AGE-BSA for 24 hours) or control.

-

Wash cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold Cell Lysis Buffer per 10 cm plate and incubate on ice for 30 minutes with occasional swirling.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new tube. Determine protein concentration using a BCA assay.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads to 1 mg of cell lysate and incubating for 1 hour at 4°C with gentle rotation.

-

Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.

-

Add 2-5 µg of anti-RAGE antibody or Rabbit IgG control to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add 30 µL of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.

-

Pellet the beads with a magnetic stand and discard the supernatant.

-

-

Washing:

-

Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, pellet the beads, and discard the supernatant.

-

-

Elution:

-

Elute the protein complexes by adding 50 µL of Elution Buffer and incubating for 5 minutes at room temperature with gentle vortexing.

-

Pellet the beads and transfer the supernatant to a new tube containing 5 µL of Neutralization Buffer.

-

Alternatively, add 30 µL of 2x Laemmli sample buffer directly to the beads and boil for 5-10 minutes.

-

-

Western Blot Analysis:

-

Analyze the eluted samples by SDS-PAGE and Western blotting using an anti-DIAPH1 antibody to detect the co-precipitated protein.

-

Protocol 2: p38 MAPK Kinase Assay

This protocol measures the activity of p38 MAPK in cell lysates.

Materials:

-

Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2.

-

Substrate: ATF2 fusion protein (1 µg/µL).

-

ATP: 10 mM ATP solution.

-

Cell Lysate: Prepared as in Protocol 1.

-

Anti-phospho-p38 MAPK antibody for immunoprecipitation.

-

Protein A/G beads.

-

Anti-phospho-ATF2 (Thr71) antibody for detection.

Procedure:

-

Immunoprecipitation of Active p38:

-

Incubate 200-500 µg of cell lysate with 2 µg of anti-phospho-p38 MAPK antibody for 2 hours at 4°C.

-

Add 30 µL of Protein A/G beads and incubate for another 1 hour at 4°C.

-

Wash the immunoprecipitated beads twice with Lysis Buffer and twice with Kinase Assay Buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in 40 µL of Kinase Assay Buffer containing 1 µg of ATF2 substrate.

-

Start the reaction by adding 10 µL of 100 µM ATP.

-

Incubate for 30 minutes at 30°C with gentle agitation.

-

Terminate the reaction by adding 20 µL of 3x Laemmli sample buffer and boiling for 5 minutes.

-

-

Detection of Phosphorylated Substrate:

-

Separate the proteins by SDS-PAGE.

-

Transfer to a PVDF membrane and perform a Western blot using an anti-phospho-ATF2 (Thr71) antibody to detect the phosphorylated substrate.

-

Protocol 3: NF-κB Luciferase Reporter Assay

This assay quantifies NF-κB activation by measuring the activity of a luciferase reporter gene under the control of an NF-κB response element.

Materials:

-

Cells: Astrocytes or microglia stably or transiently transfected with an NF-κB luciferase reporter plasmid.

-

Luciferase Assay System: Commercially available kit (e.g., Promega, Indigo Biosciences).

-

Cell Culture Medium.

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding and Transfection (if applicable):

-

Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

-

If using transient transfection, transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) according to the manufacturer's protocol. Allow cells to recover for 24-48 hours.

-

-

Cell Treatment:

-

Replace the culture medium with fresh medium containing the RAGE ligand (e.g., 10 µg/mL HMGB1) or control vehicle. If testing inhibitors, pre-incubate the cells with the inhibitor for 1-2 hours before adding the ligand.

-

Incubate for 6-24 hours, depending on the cell type and ligand.

-

-

Luciferase Assay:

-

After the incubation period, remove the medium and wash the cells once with PBS.

-

Lyse the cells by adding the passive lysis buffer provided in the luciferase assay kit.

-

Transfer the cell lysate to a white 96-well luminometer plate.

-

Add the luciferase assay reagent to the lysate.

-

Immediately measure the luminescence using a plate-reading luminometer.

-

If a normalization control was used, measure its activity according to the kit's instructions.

-

-

Data Analysis:

-

Normalize the NF-κB luciferase activity to the control reporter activity (if applicable).

-

Express the results as fold induction over the untreated control.

-

Conclusion

The RAGE signaling pathway is a critical mediator of neuroinflammation, contributing to the pathogenesis of a wide range of neurological disorders. Its activation by a diverse set of ligands on microglia and astrocytes triggers a robust and sustained inflammatory response through the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and oxidative stress. A thorough understanding of this pathway is essential for the development of novel therapeutic strategies aimed at mitigating neuroinflammation. This technical guide provides a comprehensive overview of the RAGE signaling axis, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their efforts to target this key pathway for the treatment of neurodegenerative and neuroinflammatory diseases.

References

- 1. bowdish.ca [bowdish.ca]

- 2. researchgate.net [researchgate.net]

- 3. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 5. NF-κB reporter assay [bio-protocol.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 9. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 10. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 17. RAGE-dependent signaling in microglia contributes to neuroinflammation, Aβ accumulation, and impaired learning/memory in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. resources.amsbio.com [resources.amsbio.com]

- 19. bdbiosciences.com [bdbiosciences.com]

An In-depth Technical Guide to the RAGE Ligands HMGB1 and S100P

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Receptor for Advanced Glycation Endproducts (RAGE) is a multiligand receptor of the immunoglobulin superfamily implicated in a diverse range of pathological processes, including inflammation, diabetic complications, neurodegenerative disorders, and cancer. Among its numerous ligands, the nuclear protein High Mobility Group Box 1 (HMGB1) and the calcium-binding protein S100P have emerged as key players in RAGE-mediated signaling. This technical guide provides a comprehensive overview of the core biology of HMGB1 and S100P, their interaction with RAGE, and the subsequent downstream signaling cascades. We present quantitative data on their binding affinities and expression levels, detailed methodologies for key experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this critical area of study.

Introduction to RAGE and its Ligands

RAGE is a pattern recognition receptor that, upon engagement by its ligands, activates a cascade of intracellular signaling events, leading to a pro-inflammatory state.[1][2] Structurally, RAGE consists of an extracellular region composed of three immunoglobulin-like domains (V, C1, and C2), a single transmembrane domain, and a short cytoplasmic tail essential for signal transduction.[2][3] The V-domain is the primary binding site for many of its ligands.[4]

This guide focuses on two pivotal RAGE ligands:

-

High Mobility Group Box 1 (HMGB1): A highly conserved, non-histone nuclear protein that functions as a DNA chaperone, playing a role in maintaining chromatin structure and regulating transcription.[5][6][7][8] Upon cellular stress or death, HMGB1 can be released into the extracellular space, where it acts as a damage-associated molecular pattern (DAMP) to trigger inflammatory responses, largely through its interaction with RAGE and Toll-like receptors (TLRs).[5][7][9]

-

S100P: A member of the S100 family of calcium-binding proteins characterized by two EF-hand motifs.[10][11][12] S100P is involved in regulating a variety of cellular processes, including cell proliferation, survival, and migration.[12][13][14] Its secretion and subsequent interaction with RAGE in an autocrine or paracrine manner are implicated in cancer progression.[10][13][14]

Quantitative Data

A clear understanding of the quantitative aspects of ligand-receptor interactions and protein expression is crucial for designing experiments and interpreting results. The following tables summarize key quantitative data for HMGB1 and S100P.

Table 1: Binding Affinities of HMGB1 and S100P to RAGE

| Ligand | Receptor/Domain | Method | Dissociation Constant (Kd) | Reference |

| HMGB1 | RAGE | Not Specified | 97.7 nM | [15] |

| HMGB1 | RAGE | Not Specified | 97–710 nM | [8] |

| S100P | RAGE V-domain | Isothermal Titration Calorimetry (ITC) | ~6 µM | |

| S100P | RAGE V-domain | Not Specified | 6.8 µM | [16] |

| Dimeric S100B | sRAGE | Not Specified | 8.3 µM |

Table 2: Expression Levels of HMGB1 in Cancer vs. Normal Tissues

| Cancer Type | HMGB1 Expression in Cancer (compared to normal tissue) | Reference |

| Gastrointestinal Stromal Tumors | Overexpression and cytoplasmic localization | |

| Colon Carcinoma | Significantly elevated protein levels | |

| Cervical Carcinoma | Higher expression compared to normal cervical tissues | [10] |

| Prostate Cancer | Increased mRNA expression | [10] |

| Malignant Melanoma | Upregulated | [10] |

| Breast Cancer | Increased mRNA levels with estrogen treatment; Overexpressed in cancer tissues | [3][10] |

| Lung Cancer (NSCLC) | Lower mRNA levels in tumor tissue, but higher serum levels correlated with tumor size | [10] |

Table 3: Expression Levels of S100P in Cancer vs. Normal Tissues

| Cancer Type | S100P Expression in Cancer (compared to normal tissue) | Reference |

| Gastric Tumors | Most prevalent expression | [1] |

| Pancreatic, Urothelial, Stomach, Breast, Colorectal Cancers | Moderate to strong cytoplasmic and nuclear staining | [9] |

| Breast Cancer | Significantly higher protein levels | [5] |

| Prostate Cancer | Lower expression in cancer than in normal prostate and BPH | [2] |

| Endometrial Cancer | Higher expression than in normal endometrium | [2] |

| Melanoma | Significantly higher than in benign nevus pigmentosus | [2] |

| Oral Squamous Carcinoma | A salivary biomarker for cancer recurrence | [2] |

Signaling Pathways

The binding of HMGB1 and S100P to RAGE initiates a series of downstream signaling events that converge on the activation of key transcription factors, ultimately leading to changes in gene expression that promote inflammation, cell proliferation, and survival.

HMGB1-RAGE Signaling Pathway

Upon binding of HMGB1 to RAGE, the receptor recruits the intracellular adaptor protein Diaphanous-1 (DIAPH1).[2] This interaction triggers a signaling cascade that activates multiple downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[5][17] Activation of these pathways leads to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules, perpetuating the inflammatory response.[9][18] HMGB1 can also signal through TLR2 and TLR4, and there is evidence of crosstalk between the RAGE and TLR signaling pathways.[18][19][20]

S100P-RAGE Signaling Pathway

Similar to HMGB1, extracellular S100P binds to the V-domain of RAGE, leading to receptor dimerization and the activation of downstream signaling.[21] This primarily involves the MAPK/ERK and NF-κB pathways, which in turn promote cell proliferation and survival.[14][21] This signaling axis is particularly relevant in the context of cancer, where S100P can act in an autocrine fashion to drive tumor progression.[10][22]

Experimental Protocols

The following section provides detailed methodologies for key experiments used to study the interactions and signaling of HMGB1, S100P, and RAGE.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[16]

Objective: To determine the dissociation constant (Kd) of the S100P-RAGE interaction.

Materials:

-

BIAcore instrument (e.g., BIAcore 3000)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human RAGE V-domain (ligand)

-

Recombinant human S100P (analyte)

-

Running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

Regeneration solution (e.g., 10 mM Glycine-HCl pH 2.5)

Protocol:

-

Sensor Chip Preparation:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

-

Ligand Immobilization:

-

Inject a solution of RAGE V-domain (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., ~2000 response units, RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

-

-

Analyte Binding:

-

Inject a series of concentrations of S100P (e.g., 0.1 µM to 10 µM) in running buffer over the immobilized RAGE V-domain surface at a constant flow rate (e.g., 30 µL/min).

-

Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.

-

-

Regeneration:

-

After each S100P injection, regenerate the sensor surface by injecting the regeneration solution to remove bound analyte.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell (without immobilized ligand) from the active flow cell to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the BIAevaluation software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Co-Immunoprecipitation (Co-IP) of RAGE and HMGB1

Co-IP is used to identify and study protein-protein interactions in their native cellular context.

Objective: To demonstrate the in vivo interaction between RAGE and HMGB1 in cultured cells.

Materials:

-

Cell line expressing both RAGE and HMGB1 (e.g., HEK293T cells transfected with RAGE and HMGB1 expression vectors)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-RAGE antibody for immunoprecipitation

-

Anti-HMGB1 antibody for Western blotting

-

Protein A/G agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5)

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Lysis:

-

Harvest cells and lyse them in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with the anti-RAGE antibody overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binding proteins.

-

-

Elution:

-

Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the anti-HMGB1 antibody.

-

Detect the presence of HMGB1 using a secondary antibody conjugated to HRP and a chemiluminescent substrate. A band corresponding to the molecular weight of HMGB1 in the RAGE immunoprecipitate indicates an interaction.

-

Western Blotting for RAGE Signaling Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins in a sample.

Objective: To assess the activation of downstream signaling molecules (e.g., phosphorylated ERK) upon RAGE stimulation.

Materials:

-

Cell line expressing RAGE (e.g., Panc-1 cells)

-

S100P or HMGB1 for stimulation

-

Lysis buffer

-

Primary antibodies: anti-phospho-ERK, anti-total-ERK, anti-RAGE, anti-β-actin

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Treatment and Lysis:

-

Culture cells to ~80% confluency.

-

Treat cells with S100P or HMGB1 for various time points (e.g., 0, 5, 15, 30 minutes).

-

Lyse the cells and quantify protein concentration.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated ERK at different time points.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for HMGB1 and S100P

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Objective: To measure the concentration of HMGB1 or S100P in biological fluids (e.g., serum, cell culture supernatant).

Materials:

-

Commercially available HMGB1 or S100P ELISA kit (containing a pre-coated plate, detection antibody, standards, and substrate)

-

Sample (e.g., patient serum)

-

Wash buffer

-

Stop solution

-

Microplate reader

Protocol:

-

Sample and Standard Preparation:

-

Prepare a standard curve using the provided recombinant protein standards.

-

Dilute the samples as recommended in the kit protocol.

-

-

Assay Procedure:

-

Add standards and samples to the wells of the pre-coated microplate and incubate.

-

Wash the wells to remove unbound substances.

-

Add the biotin-conjugated detection antibody and incubate.

-

Wash the wells and add streptavidin-HRP.

-

Wash the wells and add the TMB substrate solution.

-

Stop the reaction with the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of HMGB1 or S100P in the samples by interpolating their absorbance values on the standard curve.

-

Chromatin Immunoprecipitation (ChIP) for HMGB1

ChIP is used to investigate the interaction between proteins and DNA in the cell.

Objective: To identify the genomic regions to which HMGB1 binds.

Materials:

-

Formaldehyde for cross-linking

-

Cell lysis and chromatin shearing reagents (e.g., sonicator)

-

Anti-HMGB1 antibody

-

Protein A/G magnetic beads

-

Buffers for washing and elution

-

Reagents for reversing cross-links and DNA purification

-

Primers for qPCR or reagents for next-generation sequencing

Protocol:

-

Cross-linking and Chromatin Preparation:

-

Treat cells with formaldehyde to cross-link proteins to DNA.

-

Lyse the cells and shear the chromatin into small fragments (200-500 bp) by sonication.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-HMGB1 antibody overnight.

-

Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating.

-

Purify the DNA.

-

-

DNA Analysis:

-

Analyze the purified DNA by qPCR using primers for specific target gene promoters or by next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.

-

In Vitro Cell Migration Assay (Transwell Assay)

This assay is used to study the migratory response of cells to a chemoattractant.

Objective: To determine if S100P can induce the migration of RAGE-expressing cells.

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)

-

RAGE-expressing cells (e.g., Panc-1)

-

Serum-free cell culture medium

-

Medium containing S100P as a chemoattractant

-

Reagents for cell fixation and staining (e.g., methanol and crystal violet)

-

Cotton swabs

-

Microscope

Protocol:

-

Cell Preparation:

-

Starve the cells in serum-free medium overnight.

-

Resuspend the cells in serum-free medium.

-

-

Assay Setup:

-

Add medium containing S100P to the lower chamber of the transwell plate.

-

Add the cell suspension to the upper chamber of the transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24 hours).

-

-

Cell Staining and Quantification:

-

Remove the transwell inserts.

-

Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

-

Cell Proliferation Assay (MTT or BrdU Assay)

These assays are used to measure the metabolic activity or DNA synthesis of cells, respectively, as an indicator of cell proliferation.

Objective: To assess the effect of HMGB1 or S100P on the proliferation of RAGE-expressing cells.

Materials:

-

RAGE-expressing cells

-

96-well plates

-

HMGB1 or S100P

-

MTT reagent or BrdU labeling reagent

-

Solubilization solution (for MTT) or anti-BrdU antibody and substrate (for BrdU)

-

Microplate reader

Protocol (MTT Assay):

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with different concentrations of HMGB1 or S100P for 24-72 hours.

-

-

MTT Incubation:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.

-

Conclusion

The interaction between RAGE and its ligands HMGB1 and S100P represents a critical signaling axis in the pathogenesis of a wide array of inflammatory diseases and cancer. A thorough understanding of their molecular structures, binding kinetics, expression patterns, and downstream signaling pathways is paramount for the development of novel therapeutic strategies. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of RAGE biology and translating this knowledge into clinical applications. Further investigation into the intricate regulatory mechanisms of the HMGB1/S100P-RAGE axis will undoubtedly open new avenues for the diagnosis and treatment of numerous human diseases.

References

- 1. The calcium-binding protein S100P in normal and malignant human tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The life and works of S100P - from conception to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurjbreasthealth.com [eurjbreasthealth.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Frontiers | Calcium-Binding Protein S100P Promotes Tumor Progression but Enhances Chemosensitivity in Breast Cancer [frontiersin.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. RAGE Antibody | Cell Signaling Technology [cellsignal.com]

- 8. Targeting Inflammation Driven by HMGB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression of S100P in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 10. High-mobility Group Box 1 [HMGB1] and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Multiple functions of HMGB1 in cancer [frontiersin.org]

- 14. Structural Insights into Calcium-Bound S100P and the V Domain of the RAGE Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 成功染色质免疫沉淀 (ChIP) 检测的分步指南 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 16. Measuring binding of S100 proteins to RAGE by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of HMGB1–RAGE in Kawasaki disease with coronary artery injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HMGB1 overexpression as a prognostic factor for survival in cancer: a meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ibl-international.com [ibl-international.com]

- 20. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Structure and Function of RAGE Antagonist Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Receptor for Advanced Glycation End Products (RAGE) antagonist peptides, focusing on their structure, mechanism of action, and the experimental methodologies used for their characterization. This document is intended to serve as a technical resource for professionals engaged in research and development in related therapeutic areas.

Introduction to the RAGE Signaling Axis

The Receptor for Advanced Glycation End Products (RAGE) is a transmembrane receptor belonging to the immunoglobulin superfamily.[1] While expressed at low levels in normal physiological conditions, its expression is significantly upregulated in environments characterized by inflammation and stress. RAGE is a multi-ligand receptor, binding to a diverse array of molecules, including Advanced Glycation End Products (AGEs), S100/calgranulin family proteins (like S100P and S100A4), high mobility group box-1 (HMGB1), and amyloid-β peptides.[1][2]

The engagement of RAGE by its ligands initiates a cascade of intracellular signaling events. These pathways are pivotal in mediating cellular responses such as inflammation, oxidative stress, and apoptosis. Key signaling pathways activated by RAGE include Nuclear Factor kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and Janus kinase/signal transducer and activator of transcription (JAK/STAT). The sustained activation of these pathways is implicated in the pathogenesis of numerous diseases, including diabetes, neurodegenerative disorders like Alzheimer's disease, chronic inflammation, and cancer.[1][3] Given its central role in these pathologies, the RAGE signaling axis represents a critical target for therapeutic intervention.

RAGE Antagonist Peptides: Structure and Mechanism

RAGE antagonist peptides are designed to competitively inhibit the interaction between RAGE and its various ligands, thereby blocking downstream pathological signaling. These peptides are often derived from the sequences of natural RAGE ligands.

A prominent example is a RAGE Antagonist Peptide (RAP) derived from the S100P protein.[1][3]

-

Sequence: Ac-Glu-Leu-Lys-Val-Leu-Met-Glu-Lys-Glu-Leu-NH2 (Ac-ELKVLMEKEL-NH2)

-

Molecular Formula: C57H101N13O17S

-

Molecular Weight: Approximately 1272.56 g/mol

-

Modifications: The peptide is modified with an N-terminal acetylation (Ac) and a C-terminal amidation (NH2) to increase its stability and biological activity.

The primary mechanism of action for these peptides is the competitive blockade of the V-domain (variable domain) on the extracellular portion of the RAGE receptor. This domain is the principal binding site for many of its proinflammatory ligands. By occupying this site, the antagonist peptide prevents ligands like S100P, S100A4, and HMGB1 from binding and activating the receptor, thus inhibiting the initiation of the inflammatory signaling cascade.[1][2]

RAGE Signaling Pathway and Antagonist Intervention

The following diagram illustrates the RAGE signaling pathway and the point of intervention for an antagonist peptide.

Caption: RAGE signaling pathway and the inhibitory mechanism of a RAGE antagonist peptide.

Quantitative Analysis of RAGE Inhibitors

The efficacy of RAGE antagonists is determined by their binding affinity (Kd) for the RAGE receptor and their ability to inhibit ligand-induced signaling (IC50). The table below summarizes quantitative data for various molecules that interact with and/or inhibit RAGE.

| Inhibitor/Ligand Name | Type | Target Ligand(s) Blocked | Binding Affinity (Kd) | Inhibitory Concentration (IC50) | Reference |

| S100P | Natural Ligand | N/A | 6.0 µM | N/A | [4] |

| S100B | Natural Ligand | N/A | 0.5 µM (to V-domain) | N/A | [4] |

| Amyloid-β (1-40) | Natural Ligand | N/A | 75 nM | N/A | [4] |

| RAP (ELKVLMEKEL) | Peptide Antagonist | S100P, S100A4, HMGB1 | Not specified | Effective at µM concentrations | [1][3] |

| GM-1111 | Small Molecule | CML, S100B, HMGB1 | 1.69 nM | 80 - 413 nM | [4] |

| Heparan Sulfate | Glycosaminoglycan | General | 0.6 nM | Not specified | [4] |

N/A: Not Applicable. CML: Carboxymethyllysine.

Detailed Experimental Protocols

Characterizing RAGE antagonist peptides requires a suite of biochemical and cell-based assays. Below are detailed protocols for key experiments.

Competitive RAGE-Ligand Binding ELISA

This assay quantifies the ability of an antagonist peptide to inhibit the binding of a specific ligand to the RAGE receptor.

Methodology:

-

Plate Coating: Coat a 96-well high-binding ELISA plate with 100 µL/well of recombinant soluble RAGE (sRAGE) at a concentration of 5 µg/mL in an antigen coating solution. Incubate for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step as described in step 2.

-

Competitive Binding: Prepare solutions containing a constant concentration of a RAGE ligand (e.g., S100P or HMGB1) and serial dilutions of the RAGE antagonist peptide. Add 100 µL of these mixtures to the wells. Include controls with ligand only (maximum binding) and buffer only (background). Incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Primary Antibody: Add 100 µL/well of a primary antibody specific to the RAGE ligand (e.g., anti-S100P antibody). Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add 100 µL/well of TMB substrate solution. Allow color to develop for 15-30 minutes in the dark.

-

Stopping Reaction: Add 50 µL/well of Stop Solution (e.g., 2N H2SO4).

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the inhibitory activity of the peptide.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity (ka, kd, and KD) between a RAGE antagonist peptide and the RAGE receptor.

Methodology:

-

Chip Preparation: Activate a CM5 sensor chip surface using a standard amine coupling kit (EDC/NHS).

-

Ligand Immobilization: Immobilize recombinant sRAGE (the ligand) onto the activated sensor chip surface to a target response level. A reference flow cell should be prepared similarly but without the immobilized protein to serve as a control for non-specific binding and bulk refractive index changes.

-

Analyte Injection: Prepare a series of dilutions of the RAGE antagonist peptide (the analyte) in a suitable running buffer (e.g., HBS-EP+).

-

Binding Measurement: Inject the analyte solutions over the ligand-immobilized and reference flow cells at a constant flow rate. The association phase is monitored in real-time.

-

Dissociation Measurement: After the injection, flow the running buffer over the chip to monitor the dissociation of the analyte from the ligand.

-

Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte from the ligand surface, preparing it for the next cycle.

-

Data Analysis: Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

NF-κB Luciferase Reporter Assay

This cell-based assay measures the functional consequence of RAGE inhibition by quantifying the activity of the NF-κB transcription factor.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or a cancer cell line expressing RAGE) in a 96-well plate. Co-transfect the cells with a plasmid containing a firefly luciferase reporter gene under the control of an NF-κB response element and a control plasmid containing a Renilla luciferase gene with a constitutive promoter (for normalization).

-

Peptide Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the RAGE antagonist peptide. Allow the cells to pre-incubate with the peptide for 1-2 hours.

-

RAGE Stimulation: Add a RAGE ligand (e.g., HMGB1 or S100P) to the wells to stimulate RAGE signaling. Include untreated and ligand-only controls. Incubate for an additional 6-24 hours.

-

Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.

-

Luciferase Assay: Transfer the cell lysate to an opaque 96-well plate. Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate and measure the luminescence. Subsequently, add the quenching reagent and the Renilla luciferase substrate (e.g., coelenterazine) and measure the second luminescence signal.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibition of ligand-induced NF-κB activation will be observed as a dose-dependent decrease in the normalized luciferase activity.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the discovery and validation of a RAGE antagonist peptide.

References

- 1. S100P-DERIVED RAGE ANTAGONISTIC PEPTIDE (RAP) REDUCES TUMOR GROWTH AND METASTASIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. S100P-derived RAGE antagonistic peptide reduces tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the Receptor for Advanced Glycation Endproducts (RAGE): A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to RAGE Receptor Isoforms and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Receptor for Advanced Glycation End products (RAGE) is a multiligand transmembrane receptor belonging to the immunoglobulin superfamily. Initially identified as a receptor for advanced glycation end products (AGEs), RAGE is now recognized as a key player in a multitude of physiological and pathological processes, including inflammation, diabetes, neurodegenerative diseases, and cancer. Its ability to bind a diverse array of ligands, such as S100 proteins and high mobility group box 1 (HMGB1), triggers a cascade of intracellular signaling events, leading to a sustained pro-inflammatory state. The complexity of RAGE biology is further enhanced by the existence of multiple isoforms with distinct and often opposing functions. This guide provides a comprehensive technical overview of RAGE receptor isoforms, their functions, associated signaling pathways, and the experimental methodologies used to study them.

RAGE Receptor Isoforms: Structure and Generation

The human RAGE gene, AGER, is located on chromosome 6 and gives rise to several protein isoforms through alternative splicing and proteolytic cleavage. These isoforms can be broadly categorized into membrane-bound and soluble forms.

Membrane-Bound RAGE (mRAGE)

The full-length, membrane-bound RAGE (fl-RAGE or mRAGE) is the primary signaling-competent isoform. It is a 404-amino acid type I transmembrane glycoprotein with a molecular weight of approximately 45-50 kDa.[1] Its structure consists of:

-

Extracellular Domain: Composed of three immunoglobulin-like domains: one N-terminal V-type (Variable) domain, which is the primary ligand-binding site, and two C-type (Constant) domains (C1 and C2).[2]

-

Transmembrane Domain: A single-pass alpha-helical domain that anchors the receptor to the cell membrane.

-

Cytoplasmic Tail: A short, 43-amino acid C-terminal tail that is crucial for initiating intracellular signaling.[3]

Soluble RAGE (sRAGE) Isoforms

Soluble RAGE isoforms lack the transmembrane and cytoplasmic domains and are found circulating in biological fluids. They are thought to act as decoy receptors, binding to RAGE ligands and preventing their interaction with mRAGE, thereby inhibiting downstream signaling.[4] There are two main types of sRAGE:

-

Endogenous Secretory RAGE (esRAGE or RAGE_v1): This isoform is generated by alternative splicing of the RAGE pre-mRNA, where intron 9 is retained, leading to a premature stop codon and the exclusion of the transmembrane domain-encoding exon 10.[5][6]

-

Cleaved RAGE (cRAGE): This isoform is produced by the proteolytic cleavage of mRAGE from the cell surface by metalloproteinases, such as ADAM10 and MMP9.[2]

The total pool of circulating soluble RAGE is collectively referred to as sRAGE.

Functional Roles of RAGE Isoforms

The different RAGE isoforms play distinct and often antagonistic roles in cellular signaling and disease pathogenesis.

-

mRAGE: As the signaling-competent receptor, ligand binding to mRAGE activates a plethora of downstream pathways that promote inflammation, oxidative stress, and cellular proliferation.[7] This sustained activation is implicated in the progression of numerous chronic diseases.

-

sRAGE (esRAGE and cRAGE): By acting as decoy receptors, sRAGE isoforms sequester RAGE ligands, thereby inhibiting mRAGE-mediated signaling.[4] Lower levels of circulating sRAGE have been associated with an increased risk and severity of various inflammatory and metabolic disorders.

Data Presentation

Table 1: Quantitative mRNA Expression of RAGE Isoforms in Human Tissues

| Tissue | Total RAGE mRNA Expression (relative to housekeeping gene) | fl-RAGE / es-RAGE mRNA Ratio | Reference |

| Lung | High | Variable | [8] |

| Corneal Epithelium (Healthy) | Normalized to 1 | ~1.5 | [9] |

| Corneal Epithelium (Keratoconus) | ~2.5 | ~2.0 | [9] |

| Peripheral Blood Leukocytes (Healthy) | Normalized to 1 | ~1.0 | [8] |

| Peripheral Blood Leukocytes (Cystic Fibrosis) | ~2.0 | ~1.5 | [8] |

| Sputum (Healthy) | Normalized to 1 | ~0.8 | [8] |

| Sputum (Cystic Fibrosis) | ~3.5 | ~1.2 | [8] |

| Periradicular Tissue (Healthy) | Low | Not specified | [10][11] |

| Periradicular Tissue (Inflamed) | High | Not specified | [10][11] |

Note: This table provides a summary of relative expression levels from different studies. Direct comparison between tissues and studies should be made with caution due to variations in experimental methodologies.

Table 2: Plasma Concentrations of Soluble RAGE Isoforms in Health and Disease

| Condition | Total sRAGE (pg/mL) | esRAGE (pg/mL) | cRAGE (pg/mL) | Reference |

| Healthy Adults (Young, ≤45 yrs) | Median: ~1200 | Median: ~450 | Median: ~750 | [4] |

| Healthy Adults (Middle-aged, 46-64 yrs) | Median: ~1000 | Median: ~450 | Median: ~550 | [4] |

| Healthy Adults (Elderly, ≥65 yrs) | Median: ~900 | Median: ~450 | Median: ~450 | [4] |

| Healthy Controls (vs. COPD) | 1834 ± 804 | 848.7 ± 690.3 | Not specified | [12] |

| COPD Patients | 512.6 ± 403.8 | 533.9 ± 412.4 | Not specified | [12] |

| Healthy Controls (vs. Type 2 Diabetes) | 0.77 ± 0.34 ng/mL | 0.25 ± 0.11 ng/mL | Not specified | [13] |

| Type 2 Diabetes Patients (without nephropathy) | 0.60 ± 0.28 ng/mL | Lower than controls | Not specified | [13] |

| Type 2 Diabetes Patients (with CHD) | Median: 1499 | Median: 340 | Not specified | [14] |

| Healthy Controls (vs. Type 2 Diabetes with CHD) | Median: 1395 | Median: 320 | Not specified | [14] |

Note: cRAGE is often calculated as the difference between total sRAGE and esRAGE. Values can vary significantly between studies due to different ELISA kits and patient cohorts.

Table 3: Binding Affinities of Key Ligands to RAGE

| Ligand | RAGE Isoform/Domain | Binding Affinity (Kd) | Method | Reference |

| S100B | RAGE V-C1 domains | 3.2 µM | ITC | [15] |

| S100B | RAGE V-C1 domains | 0.5 - 8.3 µM | SPR | [15] |

| Amyloid-β (1-40) | Soluble RAGE | 75 nM | Radioligand binding | [16] |

Note: Data on binding affinities of specific ligands to different RAGE isoforms is limited and can vary depending on the experimental technique used. ITC: Isothermal Titration Calorimetry; SPR: Surface Plasmon Resonance.

RAGE Signaling Pathways

Ligand engagement of mRAGE triggers a complex network of intracellular signaling cascades, culminating in the activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory genes.

Key Signaling Cascades:

-

MAPK Pathway: Activation of RAGE leads to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including ERK1/2, p38, and JNK.

-

NF-κB Pathway: RAGE signaling is a potent activator of the canonical NF-κB pathway, leading to the translocation of NF-κB dimers to the nucleus and the transcription of target genes.[3]

-

JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway can also be activated downstream of RAGE.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway, involved in cell survival and proliferation, is another target of RAGE signaling.[7]

-

Generation of Reactive Oxygen Species (ROS): RAGE activation stimulates NADPH oxidase, leading to the production of ROS and increased cellular oxidative stress.[7]

Signaling Pathway Diagrams (Graphviz DOT Language)

Caption: RAGE signaling cascade leading to NF-κB activation.

Experimental Protocols

Quantification of Soluble RAGE (sRAGE) by ELISA

This protocol outlines the general steps for a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify total sRAGE in biological fluids.

Materials:

-

sRAGE ELISA kit (containing pre-coated 96-well plate, detection antibody, standards, buffers)

-

Microplate reader with 450 nm filter

-

Wash bottle or automated plate washer

-

Pipettes and pipette tips

-

Deionized water

-

Absorbent paper

Procedure:

-

Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions as per the kit instructions. Dilute samples as necessary.

-

Assay Procedure: a. Add 100 µL of standards, samples, and blank to the appropriate wells of the pre-coated microplate. b. Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 90 minutes at 37°C). c. Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer. d. Add 100 µL of biotin-conjugated detection antibody to each well. e. Cover and incubate as specified (e.g., 60 minutes at 37°C). f. Repeat the wash step. g. Add 100 µL of streptavidin-HRP conjugate to each well. h. Cover and incubate as specified (e.g., 30 minutes at 37°C). i. Repeat the wash step. j. Add 90 µL of TMB substrate solution to each well and incubate in the dark at 37°C for 15-30 minutes, or until color develops. k. Add 50 µL of stop solution to each well. The color will change from blue to yellow.

-

Data Analysis: a. Read the absorbance of each well at 450 nm. b. Subtract the blank reading from all other readings. c. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. d. Determine the concentration of sRAGE in the samples by interpolating their absorbance values on the standard curve.

Quantification of RAGE Isoform mRNA by RT-qPCR

This protocol describes the relative quantification of full-length RAGE (fl-RAGE) and endogenous secretory RAGE (esRAGE) mRNA using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green or probe-based)

-

Primers specific for fl-RAGE, esRAGE, and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

-

Nuclease-free water

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit or a standard protocol like TRIzol extraction. Assess RNA quality and quantity using a spectrophotometer or fluorometer.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.

-

qPCR: a. Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target gene (fl-RAGE or esRAGE) or the housekeeping gene, and cDNA template. b. Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min). c. Include a melt curve analysis at the end of the run for SYBR Green-based assays to ensure product specificity.

-

Data Analysis: a. Determine the cycle threshold (Ct) values for each sample and gene. b. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping). c. Calculate the relative expression of each RAGE isoform using the 2^-ΔΔCt method, comparing the ΔCt of the experimental samples to a control sample.

Western Blotting for RAGE Isoforms

This protocol provides a general procedure for detecting mRAGE and sRAGE by Western blotting.

Materials:

-

RIPA or similar lysis buffer with protease inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for RAGE (recognizing an epitope present in both isoforms, or isoform-specific antibodies)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: a. For mRAGE, lyse cells or tissues in lysis buffer. b. For sRAGE, collect cell culture supernatant or use plasma/serum samples. c. Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: a. Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel. b. Run the gel to separate proteins by size. c. Transfer the separated proteins to a membrane.

-

Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary RAGE antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

-

Detection: a. Incubate the membrane with chemiluminescent substrate. b. Capture the signal using an imaging system. mRAGE will appear as a band around 45-50 kDa, while sRAGE will be slightly smaller.

NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB signaling pathway downstream of RAGE activation.

Materials:

-

Cells stably or transiently transfected with an NF-κB-luciferase reporter construct

-

Cell culture medium and reagents

-

RAGE ligand (e.g., AGEs, S100B)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Culture and Treatment: a. Plate the reporter cells in a 96-well plate and allow them to adhere. b. Treat the cells with the RAGE ligand at various concentrations for a specified time (e.g., 6-24 hours). Include an untreated control.

-

Cell Lysis: a. Wash the cells with PBS. b. Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Luciferase Assay: a. Add the luciferase substrate to the cell lysate. b. Measure the luminescence using a luminometer.

-

Data Analysis: a. Normalize the luciferase activity to the protein concentration of the lysate or to a co-transfected control reporter (e.g., Renilla luciferase). b. Express the results as fold induction over the untreated control.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of RAGE isoforms in patient samples.

Caption: Workflow for the analysis of RAGE isoforms.

Conclusion